
2-(1-甲基-1H-吡唑-5-基)乙酸
描述
“2-(1-methyl-1H-pyrazol-5-yl)acetic acid” is a chemical compound with the molecular formula C6H8N2O2 . It is a derivative of pyrazole, a class of organic compounds known for their diverse pharmacological effects .
Molecular Structure Analysis
The molecular structure of “2-(1-methyl-1H-pyrazol-5-yl)acetic acid” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to an acetic acid group . The molecular weight of the compound is 140.14 .Chemical Reactions Analysis
Pyrazole derivatives, including “2-(1-methyl-1H-pyrazol-5-yl)acetic acid”, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions .科学研究应用
新颖的环化和杂环合成
2-(1-甲基-1H-吡唑-5-基)乙酸衍生物在环化反应中表现出独特的行为。Smyth等人(2007)报告称,类似化合物的反应导致意想不到的环酰亚胺产物,展示了该化合物在创造多样的双环杂环化合物中的潜力 (Smyth et al., 2007)。
配位化学和络合物形成
吡唑-乙酸衍生物形成配位络合物的能力引人注目。例如,Hadda等人(2007)使用从吡唑-乙酸衍生的配体合成了与钴(II)和铜(II)的新型络合物,揭示了它们在配位化学中的重要性 (Hadda et al., 2007)。
吡唑衍生物的合成
与2-(1-甲基-1H-吡唑-5-基)乙酸相关的化合物在合成各种吡唑衍生物中至关重要。Shen等人(2012)展示了新型吡唑衍生物的合成和表征,强调了该化合物在创造新型分子中的实用性 (Shen et al., 2012)。
催化应用
吡唑-乙酸衍生物还具有催化性能。Xie等人(2014)在Cu(II)络合物中利用类似化合物,在醇的氨氧化反应和醇的氧化反应中表现出优异的催化性能,将醇氨基化为腈和将醇氧化为醛 (Xie et al., 2014)。
抗肿瘤活性
吡唑-乙酸衍生物的抗肿瘤潜力是一个令人兴奋的研究领域。Pellei等人(2023)发现,从这类化合物衍生的银(I)络合物对体外抗肿瘤活性显著,特别是对小细胞肺癌细胞 (Pellei et al., 2023)。
离子液体介导的合成
吡唑-乙酸衍生物在离子液体介导的合成中非常有用。Xiao等人(2011)描述了使用离子液体一锅法合成3-(5-氨基-3-甲基-1H-吡唑-4-基)-3-芳基丙酸,突出了该化合物在环保和高效合成过程中的作用 (Xiao et al., 2011)。
作用机制
Target of Action
Pyrazole derivatives, which include this compound, are known for their diverse pharmacological effects
Mode of Action
Pyrazole derivatives have been found to interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets, and the resulting changes, are areas for future investigation.
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse pharmacological effects
Result of Action
As a pyrazole derivative, it is expected to have diverse effects at the molecular and cellular levels
生化分析
Biochemical Properties
2-(1-methyl-1H-pyrazol-5-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to active sites, and altering enzyme conformation .
Cellular Effects
2-(1-methyl-1H-pyrazol-5-yl)acetic acid affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may impact the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways, potentially altering cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. This compound may act as an enzyme inhibitor or activator, depending on the context. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions .
Dosage Effects in Animal Models
The effects of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal physiological processes . Threshold effects have been noted, indicating a dosage-dependent response .
Metabolic Pathways
2-(1-methyl-1H-pyrazol-5-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it may influence the activity of enzymes involved in the synthesis or degradation of specific metabolites . These interactions can affect metabolic flux and alter metabolite levels within cells .
Transport and Distribution
The transport and distribution of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential .
Subcellular Localization
2-(1-methyl-1H-pyrazol-5-yl)acetic acid exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact its activity and function, influencing cellular processes at a more localized level .
属性
IUPAC Name |
2-(2-methylpyrazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-5(2-3-7-8)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEJONJMFDVIMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071814-44-2 | |
| Record name | 2-(1-methyl-1H-pyrazol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



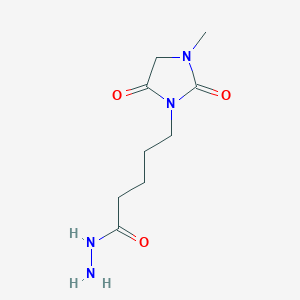
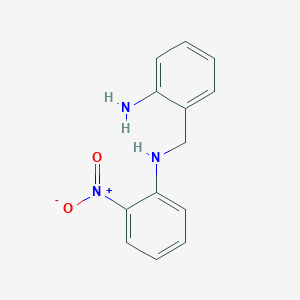
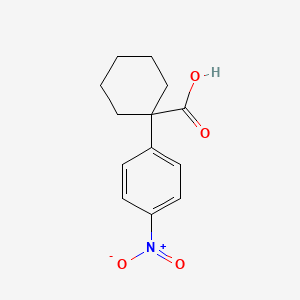

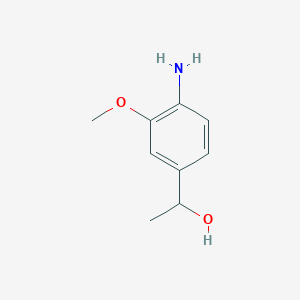

![6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine](/img/structure/B1392751.png)
![3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392754.png)
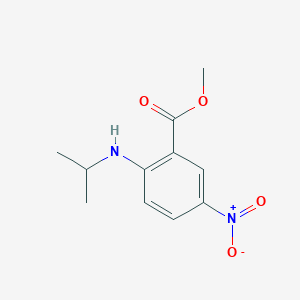
![1-Thia-4-azaspiro[4.6]undecane hydrochloride](/img/structure/B1392758.png)
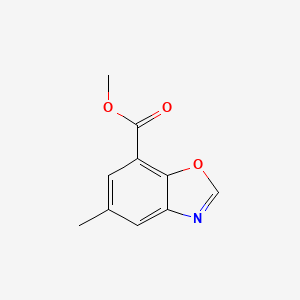

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfinyl}aniline](/img/structure/B1392765.png)
